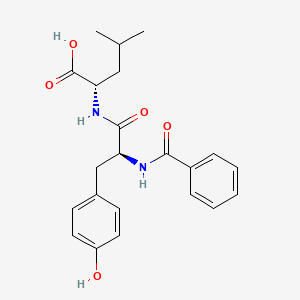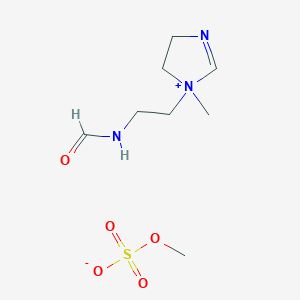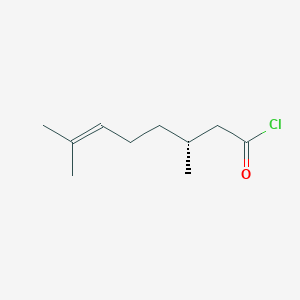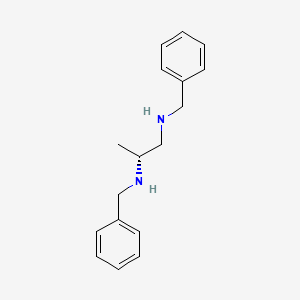
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine is an organic compound characterized by the presence of two benzyl groups attached to a propane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine typically involves the reaction of benzylamine with a suitable precursor under controlled conditions. One common method involves the use of borane or borane complexes to achieve selective reduction . The reaction conditions often require low temperatures and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Applications De Recherche Scientifique
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production
Mécanisme D'action
The mechanism of action of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-dibromobutane: A stereoisomer with different functional groups.
(1R,2R)-1,2-diaminocyclohexane: Another diamine with a different backbone structure
Uniqueness
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine is unique due to its specific stereochemistry and the presence of two benzyl groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
75040-70-9 |
|---|---|
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-15(19-14-17-10-6-3-7-11-17)12-18-13-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3/t15-/m1/s1 |
Clé InChI |
NADLSYHUPNECSA-OAHLLOKOSA-N |
SMILES isomérique |
C[C@H](CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |
SMILES canonique |
CC(CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


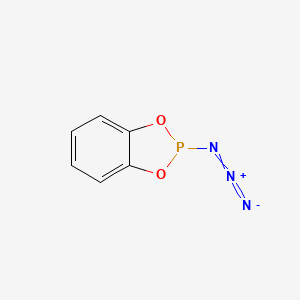
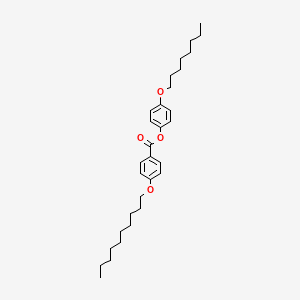
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
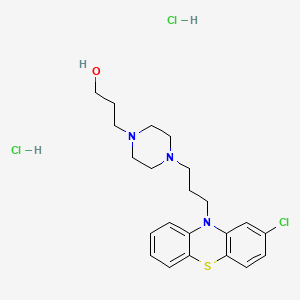
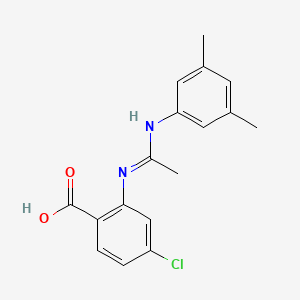
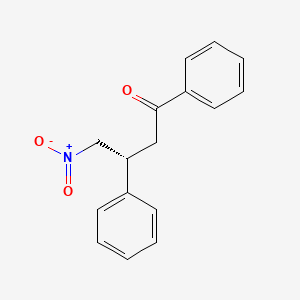
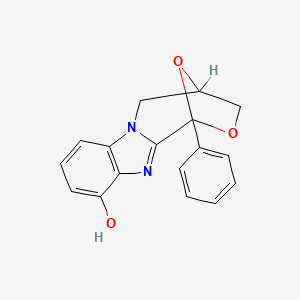
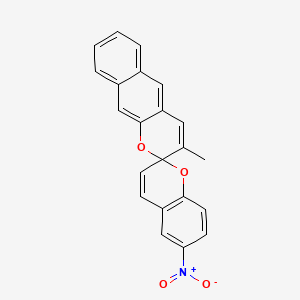
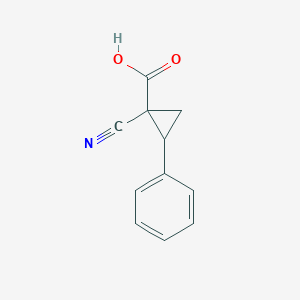
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
